Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester
Overview
Description
Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester is a chemical compound with a complex structure that includes an acetic acid moiety, a fluorophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester typically involves the reaction of 2-fluorobenzylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and subsequent esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the specific conditions and reagents used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-[[(2-chlorophenyl)methyl]amino]-2-oxo-, ethyl ester
- Acetic acid, 2-[[(2-bromophenyl)methyl]amino]-2-oxo-, ethyl ester
- Acetic acid, 2-[[(2-methylphenyl)methyl]amino]-2-oxo-, ethyl ester
Uniqueness
The presence of the fluorophenyl group in acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester imparts unique properties, such as increased lipophilicity and potential biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 2-[(2-fluorophenyl)methylamino]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-11(15)10(14)13-7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZRROIBMKUYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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